![molecular formula C10H18ClNO2 B12893472 2-Chloro-1-[(2S)-2-(2-methoxypropan-2-yl)pyrrolidin-1-yl]ethan-1-one CAS No. 919111-17-4](/img/structure/B12893472.png)
2-Chloro-1-[(2S)-2-(2-methoxypropan-2-yl)pyrrolidin-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Chloro-1-(2-(2-methoxypropan-2-yl)pyrrolidin-1-yl)ethanone is a chiral compound featuring a pyrrolidine ring, a chloroacetyl group, and a methoxypropan-2-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-1-(2-(2-methoxypropan-2-yl)pyrrolidin-1-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with (S)-proline, which undergoes chloroacetylation to form (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile.
Amidation: The carboxylate group of the intermediate is amidated.
Dehydration: The final step involves dehydration to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(S)-2-Chloro-1-(2-(2-methoxypropan-2-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to yield different products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed.
Major Products Formed
Substitution: Formation of substituted pyrrolidine derivatives.
Oxidation: Formation of oxidized products such as ketones or carboxylic acids.
Reduction: Formation of reduced products such as alcohols.
Hydrolysis: Formation of carboxylic acids and alcohols.
科学的研究の応用
(S)-2-Chloro-1-(2-(2-methoxypropan-2-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules.
Organic Synthesis: Employed in the synthesis of complex organic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-2-Chloro-1-(2-(2-methoxypropan-2-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function .
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyrrolone Derivatives: Compounds like pyrrolone and pyrrolidinone.
Uniqueness
(S)-2-Chloro-1-(2-(2-methoxypropan-2-yl)pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloroacetyl group and the methoxypropan-2-yl substituent differentiates it from other pyrrolidine derivatives .
特性
CAS番号 |
919111-17-4 |
|---|---|
分子式 |
C10H18ClNO2 |
分子量 |
219.71 g/mol |
IUPAC名 |
2-chloro-1-[(2S)-2-(2-methoxypropan-2-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C10H18ClNO2/c1-10(2,14-3)8-5-4-6-12(8)9(13)7-11/h8H,4-7H2,1-3H3/t8-/m0/s1 |
InChIキー |
HKRDDXWUFHBXLN-QMMMGPOBSA-N |
異性体SMILES |
CC(C)([C@@H]1CCCN1C(=O)CCl)OC |
正規SMILES |
CC(C)(C1CCCN1C(=O)CCl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12893394.png)
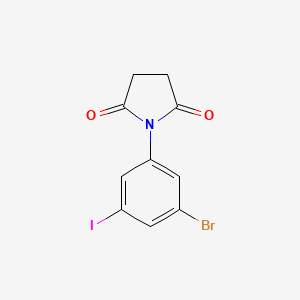
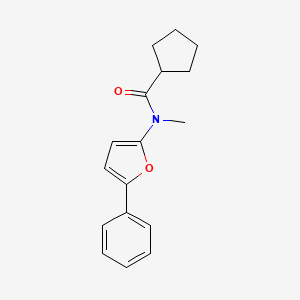
![{5-[4-(Methylsulfanyl)phenyl]-2-phenyl-1,3-oxazol-4-yl}acetic acid](/img/structure/B12893413.png)
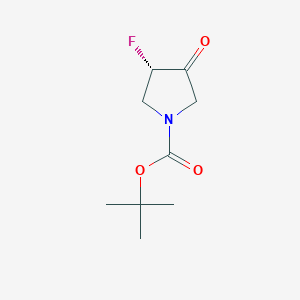
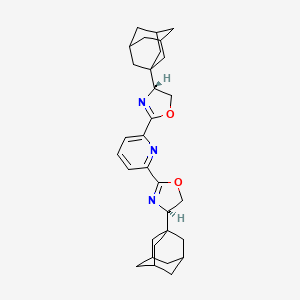
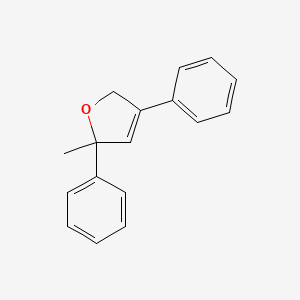
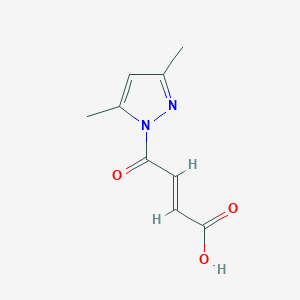
![(-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine](/img/structure/B12893436.png)
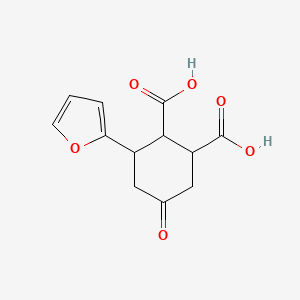
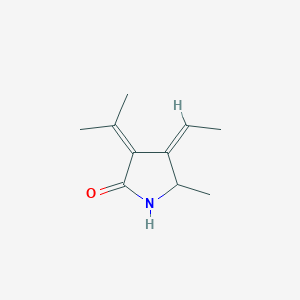
![[(5-Fluoro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893449.png)
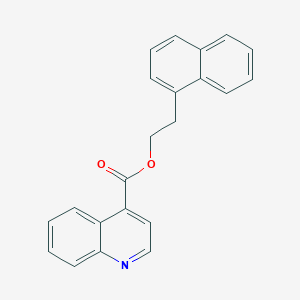
![(1R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12893463.png)
